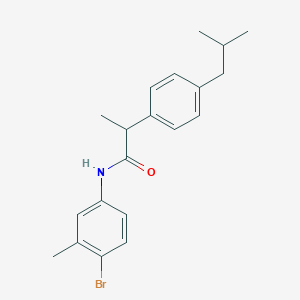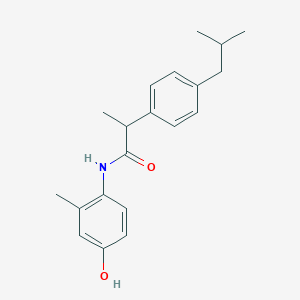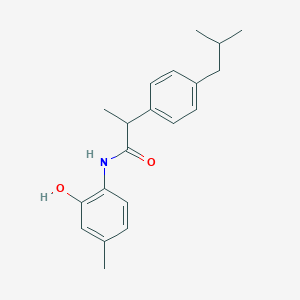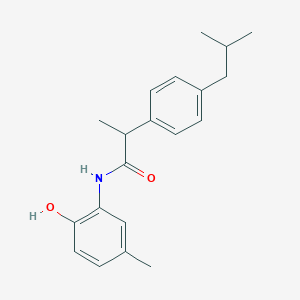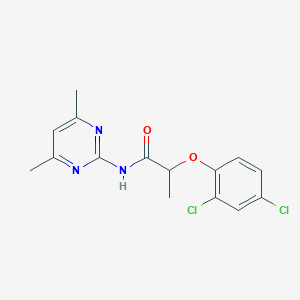
2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide, also known as DCPA, is a herbicide that is commonly used in agriculture to control weeds. It belongs to the chemical family of chloroacetanilides and is known for its broad-spectrum activity against a wide range of weeds. Despite its widespread use, the synthesis, mechanism of action, and biochemical and physiological effects of DCPA are still not fully understood.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide is not fully understood, but it is believed to inhibit the synthesis of fatty acids in plants by inhibiting the activity of acetyl-CoA carboxylase, an enzyme that is involved in the production of fatty acids. This leads to a buildup of toxic intermediates that ultimately cause cell death in the plant.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide has been shown to have a range of biochemical and physiological effects on plants. It has been shown to inhibit the growth of roots and shoots, reduce chlorophyll content, and disrupt the normal functioning of the plant's metabolism. 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide has also been shown to have negative effects on soil microorganisms, including bacteria and fungi, which can have implications for soil health and nutrient cycling.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide is a widely used herbicide in agriculture and is readily available for use in laboratory experiments. It is relatively easy to synthesize and has a well-established mode of action, making it a useful tool for studying the effects of herbicides on plant growth and development. However, 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide is also known to have negative effects on non-target organisms, including soil microorganisms, which can limit its use in certain experiments.
将来の方向性
There are many possible future directions for research related to 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide. One area of interest is the development of new formulations of 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide that are more effective and have fewer negative impacts on non-target organisms. Another area of research is the study of the environmental fate of 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide, including its persistence in soil and water systems. Finally, there is a need for more research on the potential health effects of 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide exposure on humans and other animals.
合成法
2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenol with N-(4,6-dimethylpyrimidin-2-yl)propanamide in the presence of a catalyst. The reaction is usually carried out under controlled conditions of temperature and pressure to obtain high yields of the desired product. Other methods of synthesis include the reaction of 2,4-dichlorophenoxyacetic acid with N,N-dimethylformamide dimethyl acetal and the reaction of 2,4-dichlorophenol with N,N-dimethylformamide diethyl acetal.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide has also been used in combination with other herbicides to enhance its efficacy and reduce the risk of weed resistance. In addition to its use in agriculture, 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide has also been studied for its potential use in other areas, such as the treatment of cancer and fungal infections.
特性
分子式 |
C15H15Cl2N3O2 |
|---|---|
分子量 |
340.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-8-6-9(2)19-15(18-8)20-14(21)10(3)22-13-5-4-11(16)7-12(13)17/h4-7,10H,1-3H3,(H,18,19,20,21) |
InChIキー |
SNMDZHAFCZXHFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
正規SMILES |
CC1=CC(=NC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



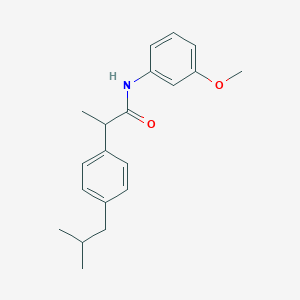
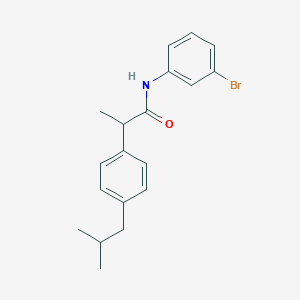

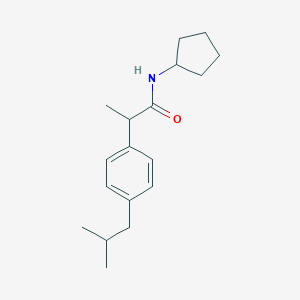

![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
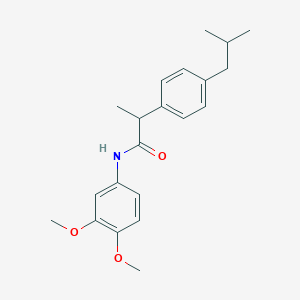

![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)
